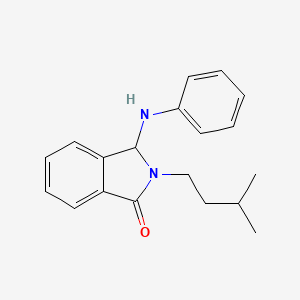
2-(3-methylbutyl)-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮是一种结构独特的复杂有机化合物,它将苯氨基与二氢异吲哚酮核心结合在一起。
准备方法
合成路线与反应条件
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下,将取代的苯胺与邻苯二甲酸酐衍生物反应。反应通过亲核取代和环化形成二氢异吲哚酮核心。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以确保高产率和纯度。这包括使用催化剂、温度控制以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,可能改变其生物活性。
取代: 苯氨基可以参与亲电或亲核取代反应,导致形成各种衍生物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲电试剂或亲核试剂。反应条件通常包括受控温度、二氯甲烷或乙醇等溶剂,以及有时用于提高反应速率的催化剂。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成醌类,而取代反应可以产生具有不同官能团的多种衍生物。
科学研究应用
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮在科学研究中有多种应用:
化学: 它用作有机合成中的构建单元,能够创建更复杂的分子。
生物学: 该化合物的结构使其能够与生物分子相互作用,使其在研究酶相互作用和蛋白质结合方面有用。
工业: 用于开发新材料和化学工艺。
作用机制
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮的作用机制与其与特定分子靶标的相互作用有关。苯氨基可以与蛋白质形成氢键和π-π相互作用,从而影响其功能。二氢异吲哚酮核心也可能与酶相互作用,改变其活性并导致各种生物学效应。
相似化合物的比较
类似化合物
2-(3-甲基丁基)-3-(苯氨基)-1H-异吲哚-1-酮: 结构相似,但缺少二氢部分。
3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮: 缺少3-甲基丁基。
2-(3-甲基丁基)-3-(氨基)-2,3-二氢-1H-异吲哚-1-酮: 具有氨基而不是苯氨基。
独特性
2-(3-甲基丁基)-3-(苯氨基)-2,3-二氢-1H-异吲哚-1-酮中3-甲基丁基和苯氨基的独特组合提供了独特的化学和生物学特性。这使其成为研究和工业应用中的一种有价值的化合物,与类似化合物相比,它提供了独特的反应性和相互作用特性。
属性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-anilino-2-(3-methylbutyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-13-21-18(20-15-8-4-3-5-9-15)16-10-6-7-11-17(16)19(21)22/h3-11,14,18,20H,12-13H2,1-2H3 |
InChI 键 |
CCLHZWNOXNKSMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















